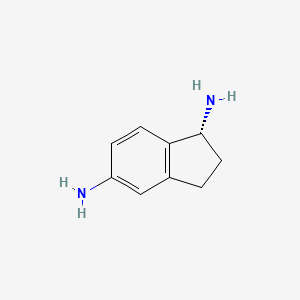(R)-Indan-1,5-diamine
CAS No.:
Cat. No.: VC13766650
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2 |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | (1R)-2,3-dihydro-1H-indene-1,5-diamine |
| Standard InChI | InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1 |
| Standard InChI Key | YXCUCVFOTWGVOQ-SECBINFHSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)N |
| SMILES | C1CC2=C(C1N)C=CC(=C2)N |
| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)N |
Introduction
Chemical Structure and Stereochemical Significance
(R)-Indan-1,5-diamine (C₉H₁₂N₂) features a fused bicyclic system of benzene and cyclopentane rings, with two primary amine groups at positions 1 and 5. The R-configuration at the 1-position is critical for enantioselective interactions in biological systems. Key structural parameters include:
The indane backbone provides rigidity, while the amines enable participation in coordination chemistry and hydrogen bonding, relevant to catalysis and drug design .
Synthetic Pathways and Optimization Strategies
Key Intermediate: 1-Indanone and Derivatives
The synthesis of (R)-Indan-1,5-diamine often begins with 1-indanone (CAS 83-33-0), a precursor validated in pharmaceutical intermediates . Key properties of 1-indanone include:
1-Indanone is functionalized via bromination at position 5, followed by oxime formation and hydrogenation to introduce amine groups. For example, CN105175272A details a method for R-5-bromo-1-aminoindane using 5-bromo-1-indanone oxime, hydrogenated with Raney nickel under ammoniacal conditions .
Enantioselective Synthesis
EP2181980A1 outlines a chiral resolution strategy for (R)-1-aminoindanes via Curtius rearrangement and diastereomeric carbamate formation . Adapting this approach:
-
Curtius Rearrangement: Convert 1-indanone to isocyanate using diphenylphosphoryl azide (DPPA).
-
Chiral Carbamate Formation: React with a chiral alcohol (e.g., (R)-phenylglycinol) to form diastereomeric carbamates.
-
Resolution and Hydrolysis: Separate diastereomers via crystallization, then hydrolyze to yield (R)-1-aminoindane.
For 1,5-diamine synthesis, bromination at position 5 (via electrophilic substitution) followed by amination (e.g., Gabriel synthesis) could introduce the second amine group.
Physicochemical and Spectroscopic Data
While direct data for (R)-Indan-1,5-diamine is limited, analogs provide insights:
Stability concerns include sensitivity to oxidation, necessitating storage under inert atmospheres .
Applications in Pharmaceutical Chemistry
Neurological Agents
(R)-1-Aminoindane derivatives like Rasagiline (anti-Parkinson’s drug) highlight the scaffold’s utility in CNS therapeutics . The 1,5-diamine variant could enhance blood-brain barrier permeability or serve as a monoamine oxidase (MAO) inhibitor precursor.
Catalysis and Materials Science
Chiral diamines are pivotal in asymmetric catalysis. For example, (R)-Indan-1,5-diamine could act as a ligand in transition-metal complexes for enantioselective hydrogenation or C–C bond formation.
Challenges and Future Directions
-
Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) requires advanced resolution techniques (e.g., chiral HPLC) .
-
Scalability: Multi-step syntheses (e.g., bromination, amination) must optimize yields at scale.
-
Biological Profiling: In vitro assays to evaluate kinase inhibition or receptor binding are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume